molecular formula C10H10ClNO2 B12636917 4-chloro-N-cyclopropyl-3-hydroxyBenzamide CAS No. 920296-66-8

4-chloro-N-cyclopropyl-3-hydroxyBenzamide

Cat. No.: B12636917
CAS No.: 920296-66-8
M. Wt: 211.64 g/mol
InChI Key: YOMHWVVJYDUJSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-cyclopropyl-3-hydroxyBenzamide is a chemical compound with the molecular formula C10H10ClNO2 and a molecular weight of 211.64 g/mol It is characterized by the presence of a chloro group, a cyclopropyl group, and a hydroxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-cyclopropyl-3-hydroxyBenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzoic acid and cyclopropylamine.

    Formation of Benzamide: The 4-chlorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.

    Amidation Reaction: The acid chloride is then reacted with cyclopropylamine in the presence of a base such as triethylamine (TEA) to form the benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of efficient catalysts, reaction conditions, and purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-cyclopropyl-3-hydroxyBenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a cyclopropyl-3-hydroxybenzamide.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the chloro group with an amine can produce an amine derivative.

Scientific Research Applications

4-chloro-N-cyclopropyl-3-hydroxyBenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-cyclopropyl-3-hydroxyBenzamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro and cyclopropyl groups contribute to its overall chemical reactivity and stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-cyclopropyl-2-hydroxybenzamide: Similar in structure but with the hydroxy group at the 2-position.

    4-chloro-N-cyclopropyl-3-methoxybenzamide: Contains a methoxy group instead of a hydroxy group.

    4-chloro-N-cyclopropyl-3-aminobenzamide: Features an amino group in place of the hydroxy group.

Uniqueness

4-chloro-N-cyclopropyl-3-hydroxyBenzamide is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. Its combination of a chloro group, cyclopropyl group, and hydroxy group makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

920296-66-8

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

IUPAC Name

4-chloro-N-cyclopropyl-3-hydroxybenzamide

InChI

InChI=1S/C10H10ClNO2/c11-8-4-1-6(5-9(8)13)10(14)12-7-2-3-7/h1,4-5,7,13H,2-3H2,(H,12,14)

InChI Key

YOMHWVVJYDUJSE-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=CC(=C(C=C2)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.